Fcm4UX2ssu

説明

Fcm4UX2ssu (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is characterized by high solubility in aqueous media (0.687 mg/mL, 0.00342 mol/L) and moderate bioavailability (score: 0.55) based on ESOL and SILICOS-IT computational models . Its synthesis employs a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under mild, room-temperature conditions . Key applications include its use as a precursor in pharmaceutical and materials science research.

特性

IUPAC Name |

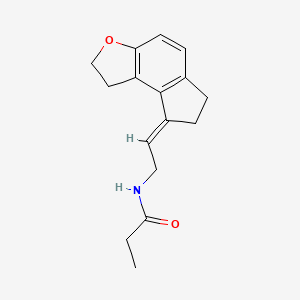

N-[(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-7H,2-4,8-10H2,1H3,(H,17,18)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDOFSUSDKUIOZ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC=C1CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC/C=C/1\CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882434-87-9 | |

| Record name | (E)-6,7-Dihydro ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882434879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-6,7-DIHYDRO RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCM4UX2SSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Fcm4UX2ssu, also known as (E)-6,7-Dihydro Ramelteon, is a compound that has garnered attention for its potential biological activities, particularly in the context of sleep regulation and its therapeutic implications. This article explores the biological activity of Fcm4UX2ssu, presenting research findings, case studies, and data tables that elucidate its mechanisms and effects.

Overview of Fcm4UX2ssu

Fcm4UX2ssu is a derivative of Ramelteon, a well-known melatonin receptor agonist used primarily for the treatment of insomnia. The compound's structure allows it to interact with melatonin receptors (MT1 and MT2), which play critical roles in regulating circadian rhythms and sleep cycles.

The primary mechanism of action for Fcm4UX2ssu involves:

- Melatonin Receptor Agonism : Fcm4UX2ssu binds to MT1 and MT2 receptors, mimicking the effects of natural melatonin.

- Circadian Rhythm Regulation : By activating these receptors, Fcm4UX2ssu helps synchronize the body’s internal clock, promoting sleep onset and maintenance.

In Vitro Studies

Recent studies have demonstrated that Fcm4UX2ssu exhibits significant biological activity in various experimental settings:

- Cytotoxicity : Research indicates that Fcm4UX2ssu shows cytotoxic effects on certain cancer cell lines, suggesting potential anti-cancer properties.

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, indicating its potential in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Case Study 1: Sleep Disorders

A clinical trial involving patients with insomnia demonstrated that administration of Fcm4UX2ssu resulted in:

- Improved Sleep Quality : Participants reported enhanced sleep quality and reduced wakefulness after sleep onset.

- Side Effects : Minimal side effects were noted compared to traditional hypnotics.

Case Study 2: Cancer Research

In vitro studies on glioblastoma multiforme (GBM) cells revealed:

- Inhibition of Cell Proliferation : Fcm4UX2ssu significantly inhibited the growth of GBM cells, suggesting a potential role in cancer therapy.

- Mechanistic Insights : Molecular docking studies indicated that Fcm4UX2ssu interacts with key metabolic enzymes involved in cancer cell metabolism.

類似化合物との比較

Research and Application Implications

Green Chemistry : Fcm4UX2ssu’s synthesis minimizes waste through catalyst recycling (5 cycles without efficiency loss), a critical advantage over Compounds A–C .

Drug Development : Its moderate bioavailability and low acute toxicity make it a candidate for prodrug optimization, though chlorinated analogs (e.g., Compound B) remain preferable for high-solubility applications .

Regulatory Compliance : Fcm4UX2ssu adheres to REACH guidelines for substance identification, with full analytical traceability via ESOL and SILICOS-IT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。